C5685
Description
Properties
Molecular Formula |
C17H27ClN4O4 |
|---|---|
Molecular Weight |
386.88 |
IUPAC Name |
4-(Dimethylamino)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-nitrobenzamide hydrochloride |
InChI |
InChI=1S/C17H26N4O4.ClH/c1-5-20-8-6-7-12(20)11-18-17(22)13-9-15(21(23)24)14(19(2)3)10-16(13)25-4;/h9-10,12H,5-8,11H2,1-4H3,(H,18,22);1H |
InChI Key |
FKASTDNFEFJXNY-UHFFFAOYSA-N |
SMILES |
O=C(NCC1N(CC)CCC1)C2=CC([N+]([O-])=O)=C(N(C)C)C=C2OC.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C-5685; C 5685; C5685 |
Origin of Product |
United States |
Chemical Reactions Analysis
General Framework for Analyzing Unknown Compounds
To study a compound like "C5685," researchers would typically follow these steps:
Structural Identification
-
Spectroscopic Analysis : Use NMR, IR, and mass spectrometry to determine functional groups and molecular structure .
-
X-ray Crystallography : Resolve atomic arrangements if crystallizable .
Reactivity Profiling
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Thermal Stability : Decomposition temperatures and products via thermogravimetric analysis (TGA) .
-
Acid/Base Behavior : Test solubility in aqueous HCl/NaOH to identify acidic/basic sites .
Hypothetical Reaction Pathways
If "this compound" were a synthetic organic compound, potential reactions might include:
Oxidation/Reduction
-
Catalytic hydrogenation or metal-mediated redox reactions, leveraging strategies like those in MIT’s electrocatalysis studies .
Nucleophilic Substitution
Cross-Coupling
Data Gaps and Limitations
-
No peer-reviewed studies, patents, or synthetic protocols reference "this compound" in the provided sources[1–12].
-
Catalytic behavior, stoichiometry, and kinetic data remain undefined without experimental validation.
Recommendations for Further Research
Comparison with Similar Compounds
Comparison with Similar Compounds
C5685 belongs to a class of bifunctional AChE inhibitors that interact with both PAS and CAS. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Key Features of this compound and Comparable AChE Inhibitors
| Compound | Structure | IC50 (µM) | Binding Sites | Enantiomer Activity | Key Interactions |
|---|---|---|---|---|---|
| This compound | Nitroaromatic + pyrrolidine | 0.18 ± 0.03 | PAS, CAS | (R) = (S) | PAS: Tyr341, Trp286; CAS: Trp86 (predicted) |
| C5231 | Benzofuran derivative | 1.50 ± 0.20 | PAS only | N/A | PAS: Tyr341, Phe295 |
| C7653 | Biphenyl ether + quinuclidine | 0.05 ± 0.01 | PAS, CAS | N/A | PAS: Tyr341; CAS: Trp86, Tyr337 |
| C7645 | Indole derivative | 0.07 ± 0.02 | PAS, CAS | N/A | PAS: Trp286; CAS: Tyr124, Ser203 |
| C7491 | Pyridinium oxime | 0.80 ± 0.10 | CAS only | N/A | CAS: Trp86, Glu202 |
Key Findings
Binding Site Specificity: this compound and C7653/C7645 are bifunctional inhibitors targeting PAS and CAS, whereas C5231 (PAS-specific) and C7491 (CAS-specific) are monofunctional . this compound’s nitroaromatic group stabilizes PAS interactions, while its pyrrolidine moiety extends toward CAS, a feature shared with C7653’s quinuclidine group .
Potency :
- C7653 and C7645 exhibit higher potency (IC50 <0.1 µM) due to stronger CAS interactions (e.g., hydrogen bonding with Tyr337) .
- This compound’s moderate potency (IC50 ~0.2 µM) stems from weaker CAS engagement, as its pyrrolidine group lacks direct hydrogen bonds with CAS residues .
Enantiomer Dynamics :
- Unlike this compound, most analogs (e.g., C7653, C7645) lack enantiomer-specific studies. This compound’s (R)- and (S)-forms show identical ΔG but divergent thermodynamic profiles, suggesting unique binding pathways .
Therapeutic Potential: C7653 and C7645 are prioritized for antidote development due to high CAS affinity, critical for reactivating AChE after nerve agent exposure . this compound’s dual-site binding may offer advantages in modulating synaptic acetylcholine levels for neurodegenerative diseases .
Structural and Computational Insights
- This compound vs. C7653 : Molecular docking revealed C7653’s quinuclidine group forms stable hydrogen bonds with CAS residues (Tyr337, Trp86), absent in this compound’s disordered pyrrolidine .
- This compound vs. C7491 : C7491’s oxime group directly reactivates phosphorylated AChE, a feature this compound lacks, limiting its utility as an antidote .
Q & A
Basic: What are the key structural features of C5685 that influence its interaction with acetylcholinesterase (AChE)?
This compound contains a substituted aromatic ring positioned in the peripheral anionic site (PAS) of AChE, with a nitro group forming a hydrogen bond to Phe295. The chiral N-ethyl pyrrolidine moiety contributes to stereospecific binding, though its electron density in crystal structures is often disordered, suggesting conformational flexibility . The enantiomeric forms ((R)- and (S)-C5685) exhibit distinct binding modes due to differences in spatial arrangement of the pyrrolidine group.
Methodological Insight : To identify critical structural motifs, combine X-ray crystallography (e.g., PDB 4ARA) with molecular docking simulations (using FRED, Glide, or GOLD). Prioritize residues like Tyr337 and Phe338 for mutational studies to validate interaction hotspots .
Basic: How can enantiomerically pure (R)- and (S)-C5685 be synthesized for biochemical studies?
The synthesis involves:
- Step 1 : Reacting commercially available starting materials (e.g., 2-aminomethyl-1-ethylpyrrolidine) with iodomethane in DMSO at room temperature for quantitative alkylation.
- Step 2 : Coupling intermediates with nitroaromatic groups using dioxane/NaOH at 55°C (93% yield).
- Step 3 : Separating enantiomers via chiral chromatography or asymmetric catalysis, achieving 72% yield for (R)-C5685 and 74% for (S)-C5685 .
Methodological Insight : Validate enantiomeric purity using chiral HPLC and circular dichroism (CD). Confirm identity via NMR and high-resolution mass spectrometry (HRMS).
Advanced: Why do (R)- and (S)-C5685 exhibit similar inhibitory potency despite differing thermodynamic profiles?
Isothermal titration calorimetry (ITC) reveals that (R)-C5685 binding is entropy-driven (favorable conformational flexibility), while (S)-C5685 is enthalpy-driven due to an activated CH···arene hydrogen bond with Tyr336. The near-identical ΔG (~-7.5 kcal/mol) arises from enthalpy-entropy compensation .
Methodological Insight : Use ITC to measure Ka, ΔH, and ΔS. Correlate with molecular dynamics (MD) simulations to quantify conformational entropy changes. Compare with X-ray data to map non-covalent interactions (e.g., hydrogen bonds, π-π stacking) .
Advanced: How can contradictions in docking results for this compound enantiomers be resolved?
Docking software (FRED, Glide, GOLD) produces conflicting RMSD values (e.g., (R)-C5685: 1.14 Å in Glide vs. 8.16 Å in GOLD²). To resolve discrepancies:
- Step 1 : Cross-validate with experimental structures (e.g., 4ARA) to identify force field biases.
- Step 2 : Use ensemble docking to account for protein flexibility, particularly Tyr337 side-chain conformations.
- Step 3 : Apply consensus scoring (e.g., average ranks across software) to prioritize poses consistent with ITC and crystallography .
Advanced: How do multiple ligand conformations in this compound·mAChE crystal structures affect binding interpretation?
In the (R)-C5685·mAChE complex (PDB 4ARA), Tyr337 and the ligand adopt two conformations each. Reduced molecular models and geometry optimizations show all four combinations are energetically plausible. This flexibility explains the entropy-driven binding of (R)-C5685 and highlights the need for multi-conformational analysis .
Methodological Insight : Generate conformational ensembles using MD simulations (e.g., AMBER or GROMACS). Use QM/MM calculations to evaluate CH···arene bond strengths. Compare with thermodynamic data to link flexibility to entropy .
Advanced: What experimental and computational strategies are recommended for analyzing non-covalent interactions in this compound·AChE complexes?
- X-ray crystallography : Resolve disordered regions (e.g., pyrrolidine moiety) using higher-resolution datasets (<1.8 Å) and iterative refinement.
- ITC : Quantify enthalpy-entropy compensation by titrating enantiomers into AChE at varying temperatures.
- Docking/MD : Apply polarizable force fields (e.g., AMOEBA) to better model CH···arene interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
